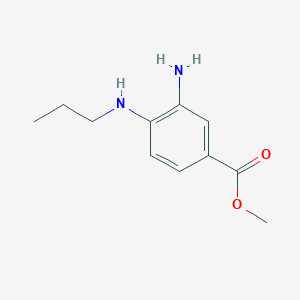

甲基3-氨基-4-(丙基氨基)苯甲酸酯

描述

“Methyl 3-amino-4-(propylamino)benzoate” is a chemical compound with the molecular formula C11H16N2O2 . It is used for scientific research and development .

Molecular Structure Analysis

The InChI code for “Methyl 3-amino-4-(propylamino)benzoate” is 1S/C11H16N2O2/c1-3-6-13-10-5-4-8(7-9(10)12)11(14)15-2/h4-5,7,13H,3,6,12H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 3-amino-4-(propylamino)benzoate” has a molecular weight of 208.26 . It is recommended to be stored in a refrigerator .科学研究应用

抗惊厥活性

研究重点是合成和评估烯酮类化合物,包括甲基3-氨基-4-(丙基氨基)苯甲酸酯衍生物,用于其抗惊厥特性。这些化合物在杏仁核助燃模型中进行了测试,结果表明这些化合物具有潜力作为更安全的抗惊厥替代品,因为其毒性降低并有效保护免受最大电击性癫痫发作的影响 (Scott et al., 1993)。

除草应用

另一项研究专注于合成除草成分,其中使用了甲基3-氨基-4-(丙基氨基)苯甲酸酯衍生物用于除草。该研究导致了ZJ0273的放射标记化合物的开发,展示了其广谱除草效率,特别是在中国油菜种植中 (Yang et al., 2008)。

神经系统疾病治疗

一个重要发现与苯甲酸钠的使用有关,苯甲酸钠是苯甲酸的衍生物,结构上与甲基3-氨基-4-(丙基氨基)苯甲酸酯相关,作为精神分裂症的附加治疗。这项研究表明,苯甲酸钠显著改善了精神分裂症患者的症状和认知功能,表明苯甲酸酯衍生物在治疗神经系统疾病中具有潜在的治疗益处 (Lane et al., 2013)。

聚合物的合成

对诱导效应辅助链增长缩聚的研究在芳香族聚酰胺的合成中开辟了新的途径。研究表明,甲基3-氨基-4-(丙基氨基)苯甲酸酯衍生物可以有效地用于聚合过程,以产生具有低聚分散度的聚合物,表明它们在材料科学中的重要作用 (Sugi et al., 2005)。

安全和危害

作用机制

Target of Action

Methyl 3-amino-4-(propylamino)benzoate is a type of benzoate compound . Benzoate compounds are often designed to act as local anesthetics . The primary targets of local anesthetics are the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses .

Mode of Action

Local anesthetics like Methyl 3-amino-4-(propylamino)benzoate bind to specific parts of the sodium ion channels on the nerve membrane . They affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness .

Biochemical Pathways

The primary biochemical pathway affected by Methyl 3-amino-4-(propylamino)benzoate is the nerve impulse conduction pathway . By blocking sodium ion channels, the compound prevents the propagation of nerve impulses along nerve fibers . This blockage disrupts the normal flow of signals along the nerves, leading to a temporary loss of sensation in the local area where the anesthetic is applied .

Result of Action

The primary result of Methyl 3-amino-4-(propylamino)benzoate’s action is the temporary loss of sensation in the local area where the anesthetic is applied . This is achieved through its inhibitory effect on nerve impulse conduction .

属性

IUPAC Name |

methyl 3-amino-4-(propylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-6-13-10-5-4-8(7-9(10)12)11(14)15-2/h4-5,7,13H,3,6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPJPXAGTCJEDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560833 | |

| Record name | Methyl 3-amino-4-(propylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

762295-22-7 | |

| Record name | Methyl 3-amino-4-(propylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

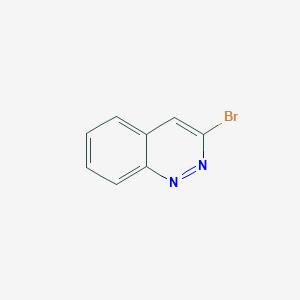

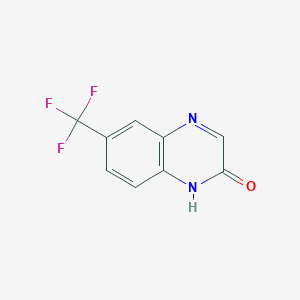

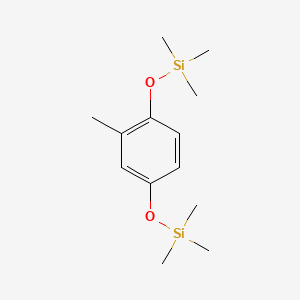

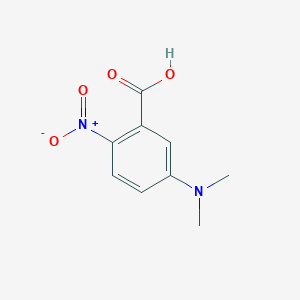

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

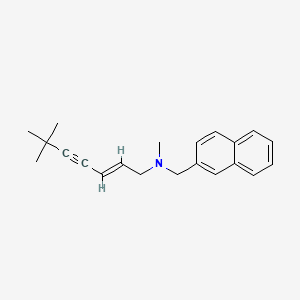

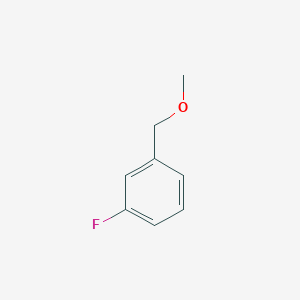

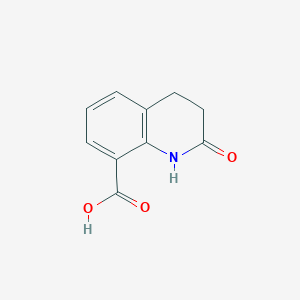

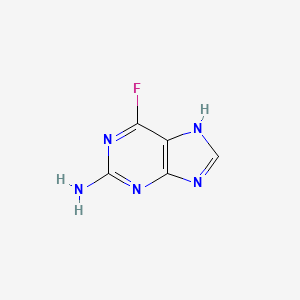

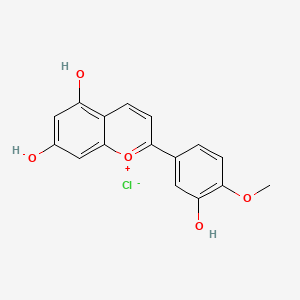

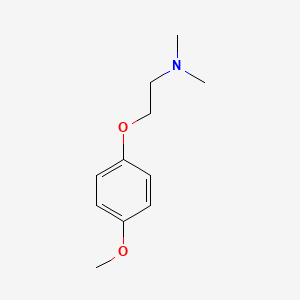

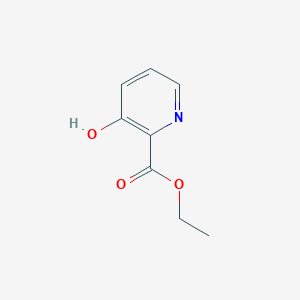

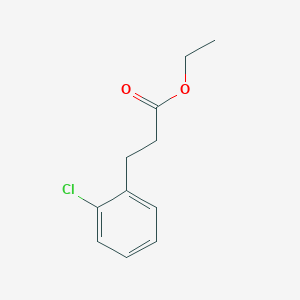

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。